Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate
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Overview
Description
Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate is a chemical compound with the molecular formula C20H39N3O6 and a molecular weight of 417.55 g/mol . This compound is characterized by the presence of bis(3-(Boc-amino)propyl)amino groups attached to a propanoate ester. It is commonly used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate typically involves the reaction of methyl 3-aminopropanoate with bis(3-(Boc-amino)propyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino groups can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting groups.
Reduction: Sodium borohydride (NaBH4) is used for the reduction of the ester group to an alcohol.
Major Products Formed
Deprotection: The major product is the free amine derivative.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate involves its interaction with specific molecular targets. The Boc-protected amino groups can be selectively deprotected to yield reactive amines, which can then form covalent bonds with target molecules. This property makes it useful in the modification of biomolecules and in the development of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[Bis[3-(tert-butoxycarbonyl)amino]propyl]amino]propanoate: Similar in structure but with different protecting groups.
Methyl 3-[Bis[3-(acetyl)amino]propyl]amino]propanoate: Similar in structure but with acetyl protecting groups instead of Boc.
Uniqueness
Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate is unique due to its Boc-protected amino groups, which provide stability and ease of handling during synthetic procedures. The compound’s ability to undergo selective deprotection and subsequent reactions makes it a valuable tool in organic synthesis and biochemical research .
Properties
IUPAC Name |
methyl 3-[bis[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39N3O6/c1-19(2,3)28-17(25)21-11-8-13-23(15-10-16(24)27-7)14-9-12-22-18(26)29-20(4,5)6/h8-15H2,1-7H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOWUXGUTGEJFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN(CCCNC(=O)OC(C)(C)C)CCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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